Cas no 2171490-90-5 (3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

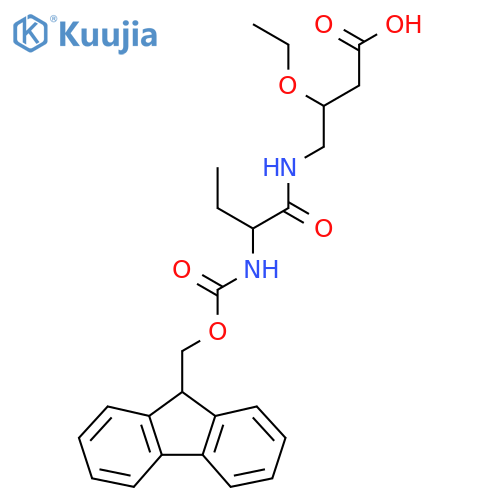

2171490-90-5 structure

商品名:3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid

- EN300-1489328

- 3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid

- 2171490-90-5

-

- インチ: 1S/C25H30N2O6/c1-3-22(24(30)26-14-16(32-4-2)13-23(28)29)27-25(31)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-22H,3-4,13-15H2,1-2H3,(H,26,30)(H,27,31)(H,28,29)

- InChIKey: WYRMRLQWOHGWIQ-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(NCC(CC(=O)O)OCC)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 454.21038668g/mol

- どういたいしつりょう: 454.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 12

- 複雑さ: 649

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 114Ų

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1489328-1000mg |

3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2171490-90-5 | 1000mg |

$986.0 | 2023-09-28 | ||

| Enamine | EN300-1489328-2500mg |

3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2171490-90-5 | 2500mg |

$1931.0 | 2023-09-28 | ||

| Enamine | EN300-1489328-100mg |

3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2171490-90-5 | 100mg |

$867.0 | 2023-09-28 | ||

| Enamine | EN300-1489328-1.0g |

3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2171490-90-5 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1489328-50mg |

3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2171490-90-5 | 50mg |

$827.0 | 2023-09-28 | ||

| Enamine | EN300-1489328-500mg |

3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2171490-90-5 | 500mg |

$946.0 | 2023-09-28 | ||

| Enamine | EN300-1489328-5000mg |

3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2171490-90-5 | 5000mg |

$2858.0 | 2023-09-28 | ||

| Enamine | EN300-1489328-10000mg |

3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2171490-90-5 | 10000mg |

$4236.0 | 2023-09-28 | ||

| Enamine | EN300-1489328-250mg |

3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2171490-90-5 | 250mg |

$906.0 | 2023-09-28 |

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

2171490-90-5 (3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量